酢酸ルビジウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

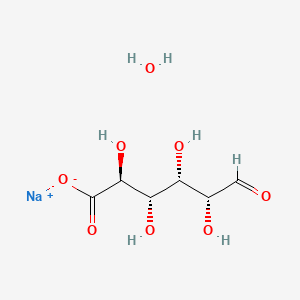

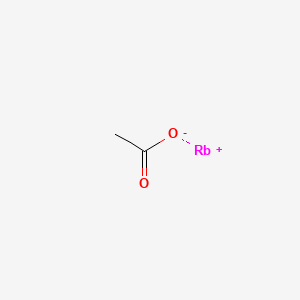

Rubidium acetate is a useful research compound. Its molecular formula is C2H4O2Rb and its molecular weight is 145.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality Rubidium acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rubidium acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

重合における触媒

酢酸ルビジウムは、シラノール末端シロキサンオリゴマーの重合の触媒として使用されます . このプロセスは、シーラントや接着剤から医療機器や調理器具まで、幅広い用途を持つシリコーンポリマーの製造において重要です。

触媒担体の改質

酢酸ルビジウムは、シリカ、アルミナ、チタニアなどの触媒担体の酸/塩基特性を改質することが報告されています . この改質は、さまざまな化学反応における触媒の性能を向上させる可能性があります。

ナノサイズのフェライトルビジウムの調製

酢酸ルビジウムは、ナノサイズのフェライトルビジウムの調製に使用できます . ナノサイズのフェライトルビジウムは、磁性材料やスピントロニクスの分野で潜在的な用途があります。

パラジウム触媒合成における促進剤

酢酸ルビジウムは、不均一気相反応における酢酸ビニルのパラジウム触媒合成における促進剤として作用します . 酢酸ビニルは、ポリマーや樹脂の製造に使用される重要な工業用化学物質です。

生物医学研究

ルビジウムとその化合物、酢酸ルビジウムを含む、生物医学研究に用途があります . 例えば、ルビジウム塩は、ショック防止剤、てんかんや甲状腺疾患の治療に使用されます .

量子コンピューティング研究

酢酸ルビジウムから得られるルビジウム原子は、量子力学に基づくコンピューティングデバイスの開発を含む学術研究に使用されています . 量子コンピューターは、同時に2つの量子状態で計算することにより、従来のコンピューターよりも複雑な計算タスクを実行することができます .

電気通信ネットワーク同期

ルビジウムは、電気通信ネットワーク同期のために原子共鳴周波数基準発振器として使用され、グローバルポジショニングシステムにおいて重要な役割を果たしています . ルビジウムの供給源である酢酸ルビジウムは、この用途で使用される可能性があります。

医療および研究室

酢酸ルビジウムは、医療および研究室で使用されています . 特定の用途は幅広く異なる可能性がありますが、多くの場合、さまざまな実験手順におけるルビジウムイオンの供給源として酢酸ルビジウムが使用されます。

作用機序

Target of Action

Rubidium acetate is a rubidium salt that results from reacting rubidium metal, rubidium carbonate, or rubidium hydroxide with acetic acid . It is used as a catalyst for the polymerization of silanol terminated siloxane oligomers

Mode of Action

It is known that rubidium can replace potassium in biological systems , which may suggest a similar mode of action for rubidium acetate. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Rubidium has been found to replace potassium in vivo , which could potentially affect numerous metabolic pathways

Pharmacokinetics

Rubidium acetate is soluble in water , which suggests it could be readily absorbed and distributed in the body.

Result of Action

Rubidium shows different biological effects depending on the counter anion . For instance, a pattern of large significant NAG leakage and elevation of ALT observed in rats treated with anhydrous rubidium fluoride indicates renal and hepatic toxicities that can be attributed to fluoride .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rubidium acetate. For instance, rubidium shows different biological effects depending on the counter anion . .

特性

| { "Design of the Synthesis Pathway": "Rubidium acetate can be synthesized by reacting rubidium hydroxide with acetic acid.", "Starting Materials": [ "Rubidium hydroxide", "Acetic acid" ], "Reaction": [ "Add rubidium hydroxide to a flask containing water and stir until dissolved.", "Slowly add acetic acid to the flask while stirring continuously.", "Heat the mixture to 60-70°C and continue stirring for 1-2 hours.", "Allow the mixture to cool and filter the resulting rubidium acetate crystals.", "Wash the crystals with cold water and dry them in a desiccator." ] } | |

CAS番号 |

563-67-7 |

分子式 |

C2H4O2Rb |

分子量 |

145.52 g/mol |

IUPAC名 |

rubidium(1+);acetate |

InChI |

InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4); |

InChIキー |

WRMACIVFBOUTLA-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].[Rb+] |

正規SMILES |

CC(=O)O.[Rb] |

| 563-67-7 | |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Rubidium Acetate in perovskite solar cell research?

A1: Rubidium Acetate (RAc) has emerged as a promising material for enhancing the efficiency and stability of inorganic CsPbIBr2 perovskite solar cells (PSCs). [] Applied as an interface layer between the electron transport layer (ETL) and perovskite, RAc improves perovskite film morphology and elevates the SnO2 conduction band, facilitating electron extraction and improving band alignment. [] Additionally, RAc passivates grain boundary defects and reduces surface roughness when introduced between the perovskite and the hole transport layer (HTL), minimizing nonradiative recombination and boosting hole transfer through a raised valence band maximum. []

Q2: How does Rubidium Acetate affect membrane potential in biological systems?

A2: Research on Rhodobacter capsulatus indicates that Rubidium Acetate can influence membrane potential by facilitating the electrophoretic transport of ions. [] Similar to Potassium ions (K+), Rubidium ions (Rb+) added in the form of Rubidium Acetate increase membrane ionic current and decrease membrane potential above a certain threshold. [] This suggests that Rubidium Acetate likely utilizes a low-affinity K+ transport system for membrane translocation, potentially impacting cellular processes regulated by membrane potential. []

Q3: Can Rubidium Acetate be used to synthesize novel materials with unique structures?

A3: Yes, Rubidium Acetate serves as a valuable precursor in synthesizing diverse inorganic-organic hybrid compounds. [, , ] For instance, reacting Rubidium Acetate with bis(1,3-diketone) ligands and metal acetates leads to the formation of self-complementary {2}-metallacryptates, fascinating structures with potential applications in materials science. [] These structures exhibit diverse arrangements, forming linear or meandering infinite chains depending on the specific ligand and metal employed. []

Q4: What are the thermal decomposition properties of Rubidium Acetate?

A4: Thermogravimetric and differential thermal analysis reveal that Rubidium Acetate undergoes a stepwise decomposition process when heated in air. [] This process ultimately yields Rubidium Oxide (Rb2O) at temperatures above 900 °C, with Rubidium Carbonate (Rb2CO3) appearing as an intermediate product between 400-700 °C. [] The gaseous byproducts primarily consist of water (H2O), carbon dioxide (CO2), and acetone ((CH3)2CO). []

Q5: Does the thermal decomposition of Rubidium Acetate exhibit any unique characteristics?

A5: Interestingly, the thermal decomposition of Rubidium Acetate shows significant gas/solid interface activity at 400-450 °C. [] This leads to an increased production of primary gaseous products and the emergence of secondary gas-phase molecules like isobutylene ((CH3)2C=CH2), methane (CH4), and carbon monoxide (CO). [] This interfacial activity suggests potential adsorptive and catalytic properties for the solid decomposition products, opening avenues for further investigation. []

Q6: Are there any historical examples of using Rubidium Acetate for isotope enrichment?

A6: Yes, Rubidium Acetate has been used in the past for enriching Rubidium isotopes. [] Electrolysis of a Rubidium Acetate solution in a specifically designed cell with multiple chambers separated by diaphragms, allows for the separation of Rubidium-85 and Rubidium-87 isotopes based on their slight mobility differences under an electric field. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)